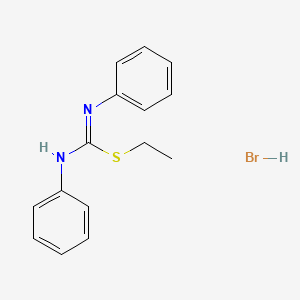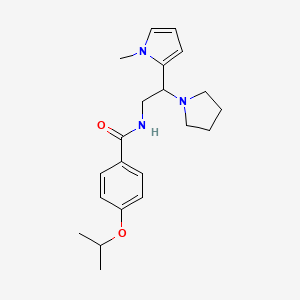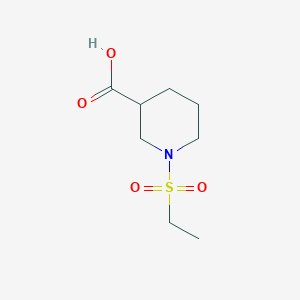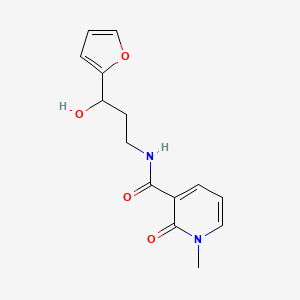![molecular formula C22H20Cl3N3OS B2728012 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899905-76-1](/img/structure/B2728012.png)
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The diazaspiro[4.5]deca-1,3-diene ring is a key structural feature of this compound. Spiro compounds are typically characterized by their rigidity and the unique spatial arrangement of their atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures have been shown to undergo reactions such as ring-expanding rearrangements .Applications De Recherche Scientifique
Electrochemical and Chemical Reduction Studies
Research has explored the reduction of diazaspiro[4.5]decanes, providing insight into the electrochemical properties of these compounds. A study comparing the Birch and electrochemical reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene highlighted the distinct outcomes from different reduction methods, indicating the compound's versatility in synthetic applications (Zhou et al., 2010).
Advancements in Heterocyclic Chemistry
The synthesis and study of diazaspiro[4.5]decane derivatives have been crucial in advancing heterocyclic chemistry. For example, the development of new synthesis pathways for bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions showcases the compound's role in generating structurally complex and biologically relevant molecules (Conde et al., 2015).
Potential in Radioprotection
A derivative of diazaspiro[4.5]decane has been investigated for its potential radioprotective properties. The study on 7,10-ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride demonstrated promising results in protecting mice against lethal doses of X-radiation, indicating the therapeutic potential of these compounds in mitigating radiation-induced damage (Shapiro et al., 1968).
Exploration in Material Science
The structural characterization of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has contributed to the understanding of molecular interactions and crystal engineering. These studies provide a foundation for exploring these compounds in material science applications, such as the development of new molecular sensors or catalysts (Saravanan et al., 2016).
Contribution to Medicinal Chemistry
The research into diazaspiro[4.5]decane derivatives has extended into medicinal chemistry, exploring their potential as therapeutic agents. For instance, the development of novel anilidoquinoline derivatives for treating Japanese encephalitis demonstrated significant antiviral and antiapoptotic effects, showcasing the potential of these compounds in addressing viral diseases (Ghosh et al., 2008).
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-8-9-17(24)18(25)12-16/h4-9,12H,1-3,10-11,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWMTFNWZMYAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)

![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)
![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)

